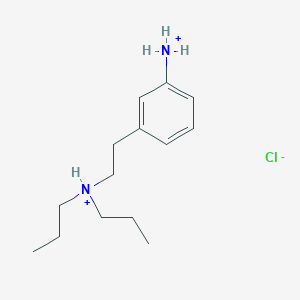

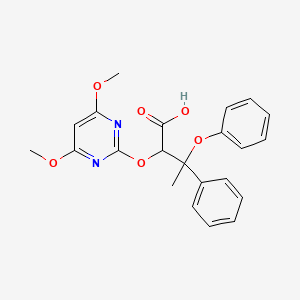

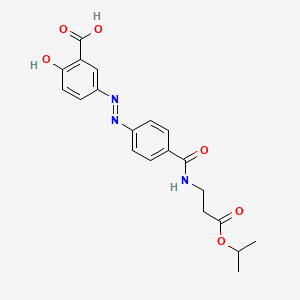

2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-, also known as 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-, is a useful research compound. Its molecular formula is C₂₀H₂₁N₃O₆ and its molecular weight is 399.4. The purity is usually 95%.

BenchChem offers high-quality 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Ulcerative Colitis

Balsalazide Isopropyl Ester has been used in the treatment of ulcerative colitis. It has been compared with Mesalazine in inducing and maintaining remission in patients with this condition . The study found that Balsalazide is more effective than Mesalazine in inducing remission, but it has no benefit compared with Mesalazine in preventing relapse .

Adsorption by Unsaturated Polyester Resin (UPR)

Balsalazide Isopropyl Ester has been studied for its adsorption by Unsaturated Polyester Resin (UPR). The study found that UPR with a higher specific surface area adsorbed and removed more Balsalazide from an aqueous solution . This application is particularly relevant in the context of water purification.

Enzymatic Esterification

While there isn’t direct research available on the enzymatic esterification of Balsalazide Isopropyl Ester, it’s worth noting that compounds with similar structures have been studied for this process . This suggests potential for Balsalazide Isopropyl Ester to be used in similar applications.

Educational Use

The complex structure and various names of Balsalazide Isopropyl Ester make it a useful compound for educational purposes. It can be used in teaching topics such as organic chemistry nomenclature, stereochemistry, and molecular formula determination .

properties

IUPAC Name |

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWYAAWJFZDML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- | |

CAS RN |

1346606-13-0 |

Source

|

| Record name | 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.